molecular formula C12H15F2NO3S B2699190 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1219913-95-7

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2699190
CAS No.: 1219913-95-7
M. Wt: 291.31
InChI Key: RGDHCQMQZOMPOY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound characterized by the presence of two fluorine atoms, a hydroxycyclopentyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the difluoro groups: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the hydroxycyclopentyl group: This step involves the reaction of the intermediate with a hydroxycyclopentyl derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atoms could result in various substituted derivatives.

Scientific Research Applications

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and inhibition.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxycyclopentyl group may interact with active sites of enzymes, while the difluoro groups can enhance binding affinity and specificity. The sulfonamide moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
  • 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Uniqueness

This compound is unique due to the specific positioning of the difluoro groups and the hydroxycyclopentyl moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,5-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-9-3-4-10(14)11(7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDHCQMQZOMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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